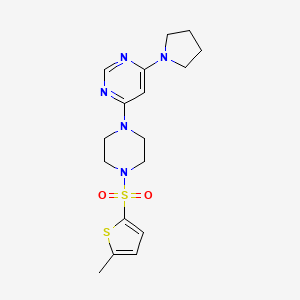

4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine

Description

This compound is a pyrimidine derivative featuring a piperazine ring substituted with a 5-methylthiophen-2-yl sulfonyl group at the 4-position and a pyrrolidin-1-yl group at the 6-position. Pyrimidine-based compounds are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, due to their ability to mimic purine and pyrimidine bases in nucleic acids .

Properties

IUPAC Name |

4-[4-(5-methylthiophen-2-yl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-14-4-5-17(25-14)26(23,24)22-10-8-21(9-11-22)16-12-15(18-13-19-16)20-6-2-3-7-20/h4-5,12-13H,2-3,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHQDVIFRPJFPCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCN(CC2)C3=NC=NC(=C3)N4CCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-((5-Methylthiophen-2-yl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine (CAS Number: 1202986-45-5) is a synthetic organic molecule that has garnered attention for its potential biological activities. Its structure includes a pyrimidine core, which is known for various pharmacological properties, and substituents that may enhance its biological efficacy. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

The molecular formula of the compound is with a molecular weight of 393.5 g/mol. The presence of the sulfonyl group and piperazine moiety is significant as these functional groups are often associated with various therapeutic activities, including anti-inflammatory and antimicrobial effects.

| Property | Value |

|---|---|

| CAS Number | 1202986-45-5 |

| Molecular Formula | C₁₇H₂₃N₅O₂S₂ |

| Molecular Weight | 393.5 g/mol |

| Structure | Chemical Structure |

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit promising antitumor activity. For instance, derivatives containing the pyrimidine scaffold have been evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways, including the EGFR and BRAF pathways, which are critical in various cancers.

A study focusing on related pyrimidine derivatives showed effective inhibition against breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting a potential role for this compound in cancer therapy .

Antimicrobial Activity

The sulfonamide group in this compound is known for its antibacterial properties. A comparative analysis of similar compounds has shown moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus . The mechanism often involves inhibition of bacterial folate synthesis, which is crucial for DNA replication and cell division.

In a specific case study, derivatives with piperazine rings exhibited significant antibacterial effects, leading researchers to propose that the piperazine moiety enhances membrane permeability, facilitating drug uptake into bacterial cells .

Anti-inflammatory Effects

Compounds with structural similarities have also been reported to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 has been observed in vitro, indicating that this compound could modulate inflammatory responses effectively. This activity is particularly relevant in conditions like rheumatoid arthritis and other chronic inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit key enzymes involved in metabolic pathways crucial for cell survival.

- Receptor Modulation : Interaction with various receptors (e.g., EGFR) can lead to downstream effects that promote apoptosis in cancer cells.

- Membrane Disruption : The piperazine component may enhance cell membrane permeability, increasing susceptibility to antimicrobial agents.

Case Studies

Several case studies have explored the efficacy of similar compounds:

- Antitumor Efficacy in Breast Cancer :

- Antibacterial Screening :

- Anti-inflammatory Response :

Comparison with Similar Compounds

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

- Structure : Pyrimidine core with a piperidine ring at position 6 and an amine group at position 2.

- Key Differences: Substituents: Lacks the sulfonyl-piperazine and pyrrolidine groups. The amine at position 2 instead of a sulfonyl group reduces electron-withdrawing effects. The amine group may enhance hydrogen bonding but reduce metabolic stability compared to sulfonyl groups.

6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

- Structure: Thieno[3,2-d]pyrimidine core with methanesulfonyl-piperazine, morpholine, and benzimidazole groups.

- Key Differences: Core Heterocycle: Thienopyrimidine (fused ring) vs. pyrimidine, which may enhance aromatic interactions but reduce synthetic accessibility. Molecular Weight: MH+ = 494.19 (higher than the target compound, estimated ~450–470), which may impact bioavailability .

2-{[4-(5-Methylthiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid

- Structure : Pyrimidine with 5-methylthiophen-2-yl, trifluoromethyl, and sulfanyl-acetic acid groups.

- Key Differences :

- Functional Groups : Sulfanyl (S–) vs. sulfonyl (SO₂–) in the target compound. Sulfonyl groups are stronger electron-withdrawing, enhancing stability and solubility.

- Trifluoromethyl : Increases lipophilicity and metabolic resistance compared to pyrrolidine.

- Purity : 95% (typical for intermediates), suggesting synthetic challenges in introducing sulfonyl groups .

4-(1H-Imidazol-1-yl)-6-(piperazin-1-yl)pyrimidine

- Structure : Pyrimidine with imidazole and piperazine substituents.

- Key Differences: Imidazole vs. Commercial Use: Sold as a reagent (price: ¥3773.01/g), indicating its role as a versatile intermediate in drug discovery .

Research Implications and Gaps

- Target Compound : The sulfonyl-piperazine group likely improves solubility and target binding compared to analogs with amines or sulfanyl groups. However, metabolic stability data are lacking.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.